4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid
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Description
4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid is a compound that can be synthesized from 4-methylsulfonyl toluene through a series of reactions including nitration and oxygenation, using nitric acid as the oxidizing agent. The synthesis process is noted for its high yield and purity, as well as its economic efficiency due to mild reaction conditions and readily available raw materials .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves the use of sulfonyl chlorides and a base such as triethylamine. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives are prepared by treating substituted benzhydryl chlorides with a piperidine followed by N-sulfonation . Similarly, polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone serves as a precursor for the synthesis of substituted piperidin-4-one derivatives on a solid support .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often elucidated using spectroscopic techniques such as 1H-NMR and IR spectroscopy. These techniques help in confirming the presence of specific functional groups and the overall molecular framework of the synthesized compounds .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride can activate thioglycosides to form glycosyl triflates, which are then converted to glycosides upon treatment with alcohols . Additionally, piperidine sulfonamides can be synthesized to act as potent agonists for the human beta(3)-adrenergic receptor, with modifications to the structure affecting the potency and selectivity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by the nature of substitutions on the benzhydryl and sulfonamide rings. These substitutions can significantly affect the antimicrobial activity of the compounds . Moreover, the introduction of specific groups can enhance the anti-acetylcholinesterase activity of piperidine derivatives, as seen with the introduction of a benzylsulfonyl group . The radioiodination of certain piperidine derivatives also indicates their potential as sigma-1 receptor ligands, with the radiochemical yields being affected by factors such as solvent choice and temperature .
Scientific Research Applications
Organic Synthesis Applications :
- The compound is used in nucleophile-promoted alkyne-iminium ion cyclizations, contributing to organic synthesis processes (Arnold, Overman, Sharp, & Witschel, 2003).
Inhibitory Effects in Cardiac Applications :
- Benzoylguanidine derivatives of the compound have been investigated for their use as Na+/H+ exchanger inhibitors, potentially beneficial in cardiac ischemia and reperfusion (Baumgarth, Beier, & Gericke, 1997).
Role in Drug Metabolism :
- It has been involved in the study of oxidative metabolism of novel antidepressants, specifically in the formation of various metabolites (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Development of Hybrid Compounds :
- The compound has been utilized in synthesizing hybrid systems containing pharmacophoric fragments, showing potential in drug development (Ivanova, Kanevskaya, & Fedotova, 2019).
Antimicrobial Activity :
- Derivatives of the compound have shown significant antimicrobial activities against pathogens affecting tomato plants, indicating potential agricultural applications (Vinaya, Kavitha, Kumar, Prasad, Chandrappa, Deepak, Swamy, Umesha, & Rangappa, 2009).
Study on Enzyme Inhibition :
- The compound's derivatives have been synthesized and screened for their butyrylcholinesterase (BChE) enzyme inhibition, relevant in neurological research (Khalid et al., 2016).
properties
IUPAC Name |
4-methylsulfonyl-3-piperidin-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(17,18)12-6-5-10(13(15)16)9-11(12)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYNXNKBSCPATK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601236666 |
Source
|
Record name | 4-(Methylsulfonyl)-3-(1-piperidinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601236666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid | |
CAS RN |
1000018-47-2 |
Source
|
Record name | 4-(Methylsulfonyl)-3-(1-piperidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylsulfonyl)-3-(1-piperidinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601236666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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